Cas no 1909286-73-2 (rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans)
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 3-(4-bromophenyl)-4-nitro-1-(phenylmethyl)-, (3R,4S)-
- rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
-
- MDL: MFCD28016315
- Inchi: 1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1
- InChI Key: IILNFOQIYDOAQA-DLBZAZTESA-N
- SMILES: N1(CC2=CC=CC=C2)C[C@@H]([N+]([O-])=O)[C@H](C2=CC=C(Br)C=C2)C1
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250886-0.05g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
| Enamine | EN300-250886-0.1g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
| Enamine | EN300-250886-0.25g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
| Enamine | EN300-250886-0.5g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-250886-1.0g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 1.0g |
$528.0 | 2024-06-19 | |
| Enamine | EN300-250886-2.5g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
| Enamine | EN300-250886-5.0g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 5.0g |
$1530.0 | 2024-06-19 | |
| Enamine | EN300-250886-10.0g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
1909286-73-2 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
| Enamine | EN300-250886-1g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans |
1909286-73-2 | 95% | 1g |
$528.0 | 2023-09-15 | |
| Enamine | EN300-250886-5g |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans |
1909286-73-2 | 95% | 5g |
$1530.0 | 2023-09-15 |
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
Recent Advances in the Study of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (CAS: 1909286-73-2)
The compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (CAS: 1909286-73-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the importance of this compound as a key intermediate in the synthesis of novel pharmacologically active molecules. The trans configuration of the nitropyrrolidine moiety, combined with the presence of the 4-bromophenyl group, has been shown to confer unique stereochemical and electronic properties that are critical for its biological activity. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and chiral resolution, to obtain enantiomerically pure forms of this compound, which are essential for detailed pharmacological evaluations.
In vitro and in vivo studies have demonstrated that rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans exhibits promising activity against a range of biological targets. Notably, it has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in the treatment of neurological disorders.
Further investigations into the mechanism of action of this compound have revealed its interaction with specific protein targets, leading to the inhibition of key signaling pathways. Structural-activity relationship (SAR) studies have provided insights into the molecular features that contribute to its efficacy, paving the way for the design of more potent and selective derivatives. These findings are supported by computational modeling and X-ray crystallography data, which have elucidated the binding modes of the compound within the active sites of its target proteins.
Despite these promising results, challenges remain in the development of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans represents a valuable scaffold for the development of new therapeutic agents. Its unique chemical structure and biological activity make it a subject of ongoing research, with the potential to contribute significantly to the advancement of medicinal chemistry and drug discovery. Future studies will likely focus on refining its pharmacological properties and exploring its therapeutic potential in greater detail.
1909286-73-2 (rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)